molecular formula C8H16N2O5 B150887 N(epsilon)-(Carboxymethyl)hydroxylysine CAS No. 130985-18-1

N(epsilon)-(Carboxymethyl)hydroxylysine

Cat. No. B150887
M. Wt: 220.22 g/mol
InChI Key: YKQYHBPXDAVALT-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(epsilon)-(Carboxymethyl)hydroxylysine (CML) is a post-translational modification of proteins that occurs due to the reaction of lysine residues with reducing sugars. CML is a biomarker for oxidative stress, and its levels are increased in various diseases, including diabetes, cancer, and cardiovascular diseases. In recent years, CML has gained significant attention due to its potential role in the pathogenesis of these diseases.

Mechanism Of Action

N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes. N(epsilon)-(Carboxymethyl)hydroxylysine also activates various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. N(epsilon)-(Carboxymethyl)hydroxylysine modulates gene expression by binding to specific receptors, such as RAGE (receptor for advanced glycation end-products) and CD36, which activate downstream signaling pathways.

Biochemical And Physiological Effects

N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to have various biochemical and physiological effects. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine also modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to impair insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. N(epsilon)-(Carboxymethyl)hydroxylysine also promotes endothelial dysfunction and atherosclerosis by inducing oxidative stress and inflammation in endothelial cells.

Advantages And Limitations For Lab Experiments

N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. The advantages of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the ability to mimic the effects of N(epsilon)-(Carboxymethyl)hydroxylysine in vivo, and the ability to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on specific proteins and signaling pathways. The limitations of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the potential for non-specific modifications and the difficulty in producing large quantities of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins.

Future Directions

Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. The development of specific inhibitors of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins and receptors, such as RAGE and CD36, could provide new therapeutic options for these diseases. Future research should also focus on the identification of new biomarkers for oxidative stress and the development of new methods for the detection of N(epsilon)-(Carboxymethyl)hydroxylysine in biological samples. Finally, future research should focus on the role of N(epsilon)-(Carboxymethyl)hydroxylysine in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N(epsilon)-(Carboxymethyl)hydroxylysine is a post-translational modification of proteins that is formed due to the reaction of lysine residues with reducing sugars. N(epsilon)-(Carboxymethyl)hydroxylysine has gained significant attention due to its potential role in the pathogenesis of various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types, and it modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases and the identification of new biomarkers for oxidative stress.

Synthesis Methods

N(epsilon)-(Carboxymethyl)hydroxylysine is synthesized by the reaction of lysine residues with reducing sugars, such as glucose and fructose. This reaction is known as the Maillard reaction, and it results in the formation of advanced glycation end-products (AGEs), including N(epsilon)-(Carboxymethyl)hydroxylysine. N(epsilon)-(Carboxymethyl)hydroxylysine can also be synthesized chemically by reacting lysine with glyoxal or methylglyoxal. The chemical synthesis of N(epsilon)-(Carboxymethyl)hydroxylysine is used in laboratory experiments to produce N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins for research purposes.

Scientific Research Applications

N(epsilon)-(Carboxymethyl)hydroxylysine has been extensively studied in various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine levels are increased in these diseases, and it is believed that N(epsilon)-(Carboxymethyl)hydroxylysine plays a role in the pathogenesis of these diseases. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins have been used as biomarkers for oxidative stress in various diseases, and N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies are being developed for the treatment of these diseases.

properties

CAS RN

130985-18-1

Product Name

N(epsilon)-(Carboxymethyl)hydroxylysine

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid

InChI

InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1

InChI Key

YKQYHBPXDAVALT-RITPCOANSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O

SMILES

C(CC(C(=O)O)N)C(CNCC(=O)O)O

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(=O)O)O

synonyms

CMhL
N(epsilon)-(carboxymethyl)hydroxylysine

Origin of Product

United States

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